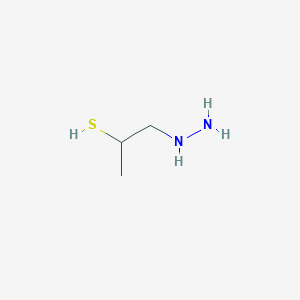
5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole is a heterocyclic compound containing bromine, methoxymethyl, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-(methoxymethyl)-1,2,4-thiadiazole using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(methoxymethyl)-1,2,4-thiadiazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and thiadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole
- 3-Bromo-5-methoxy-1H-1,2,4-triazole
- 5-Bromo-3-chloro-1H-1,2,4-triazole
Uniqueness
5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with triazole rings. The thiadiazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
115443-56-6 |
|---|---|
Molecular Formula |
C4H5BrN2OS |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
5-bromo-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5BrN2OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 |
InChI Key |
XTKQVUAXPXRAIT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)


![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)






![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)


